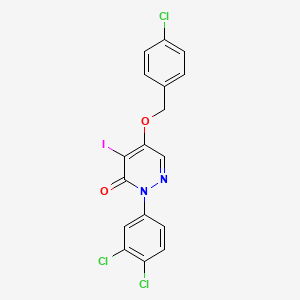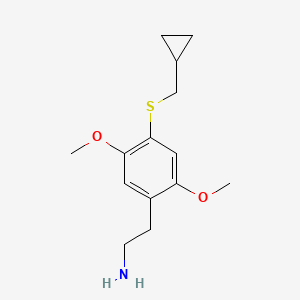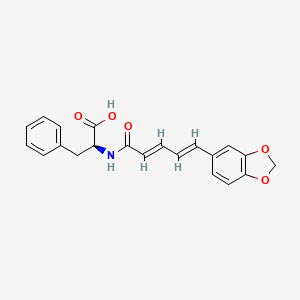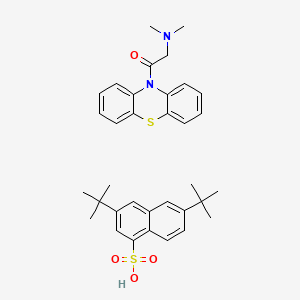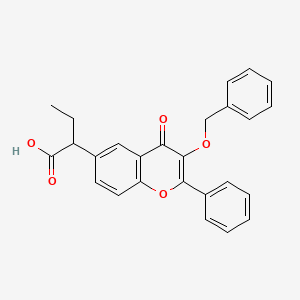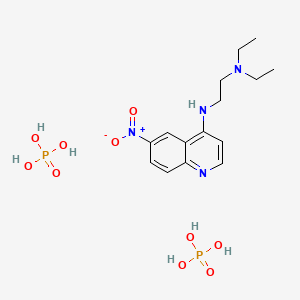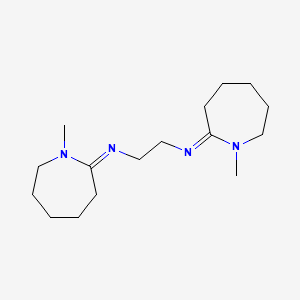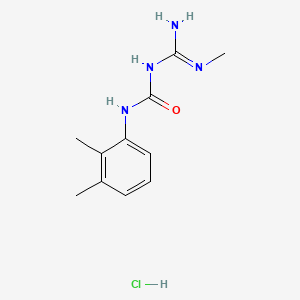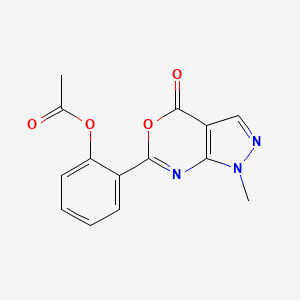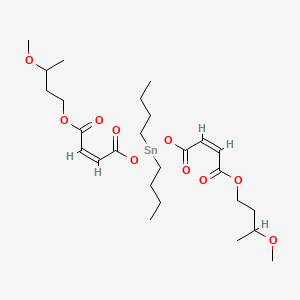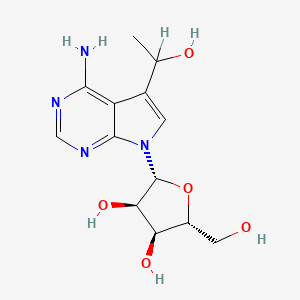
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a butynyl group, bis(2-chloroethyl)amine moiety, and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-butyn-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxy group may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)amine: Lacks the butynyl and methoxy groups, making it less complex.
2-Butyn-1-amine: Does not contain the bis(2-chloroethyl)amine moiety.
4-Methoxy-2-butyn-1-amine: Similar structure but without the bis(2-chloroethyl)amine group.
Uniqueness
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
73401-50-0 |
|---|---|
Molecular Formula |
C9H16Cl3NO |
Molecular Weight |
260.6 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methoxybut-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15Cl2NO.ClH/c1-13-9-3-2-6-12(7-4-10)8-5-11;/h4-9H2,1H3;1H |
InChI Key |
XKEWDZWZVBVRBH-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CCN(CCCl)CCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


